molecular formula C22H20N2 B5152848 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5152848
M. Wt: 312.4 g/mol
InChI Key: QFMHTYVMXTUMOZ-UHFFFAOYSA-N
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Description

2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid that has been found in various plant species such as Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been studied extensively for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

Harmine has been found to act on various molecular targets in the body, including monoamine oxidase (MAO), protein kinases, and DNA. Harmine is a potent inhibitor of MAO-A, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects on the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Harmine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect the body from oxidative stress.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Harmine is also relatively stable and can be stored for extended periods without degradation. However, 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Harmine is also a potent inhibitor of MAO-A, which can lead to potential drug interactions.

Future Directions

Harmine has several potential future directions for research. It has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Harmine has also been found to exhibit anti-cancer properties and may have potential applications in cancer research. Further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to develop novel therapeutic agents based on 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Synthesis Methods

Harmine can be synthesized using various methods, including the extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 2-(1-naphthylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline from plants using solvents such as ethanol, methanol, or chloroform. Chemical synthesis involves the reaction of harmaline with various reagents such as acetic anhydride, phosphorous oxychloride, or sulfuric acid.

Scientific Research Applications

Harmine has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. Harmine has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-2-9-18-16(6-1)7-5-8-17(18)14-24-13-12-20-19-10-3-4-11-21(19)23-22(20)15-24/h1-11,23H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMHTYVMXTUMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole

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